![molecular formula C16H17N5O2S2 B2612895 (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2177366-17-3](/img/structure/B2612895.png)
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the presence of various functional groups. It contains a thiadiazol ring attached to a piperidine ring via an ether linkage. This is further connected to a thiazole ring via a methanone group. The thiazole ring is substituted with a methyl group and a pyrrole ring .Scientific Research Applications
Antimicrobial Activity
1,3,4-thiadiazole derivatives, including the compound , have been found to exhibit potent antimicrobial activity . They have been tested against various bacterial and fungal strains, and some compounds have shown comparable results to standard drugs like amoxicillin . This makes them potential candidates for the development of new antimicrobial agents .
Antineoplastic Activity
The 1,3,4-thiadiazole nucleus is found in a wide range of drugs, including antineoplastic agents . This suggests that derivatives of 1,3,4-thiadiazole, such as the compound , could potentially be explored for their anticancer properties.
Anti-inflammatory Activity
1,3,4-thiadiazole and its derivatives have been associated with anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.
Antiepileptic Activity
Compounds containing the 1,3,4-thiadiazole nucleus have been found to exhibit antiepileptic activity . This suggests that the compound could potentially be used in the treatment of epilepsy.
Antitubercular Activity
1,3,4-thiadiazole derivatives have also been associated with antitubercular activity . This could make them potential candidates for the development of new antitubercular drugs.
Antiviral Activity
The 1,3,4-thiadiazole nucleus is found in a range of antiviral agents . This suggests that derivatives of 1,3,4-thiadiazole, such as the compound , could potentially be explored for their antiviral properties.
Future Directions
The future directions for research on this compound could involve further investigation into its potential biological activities, based on the activities reported for similar compounds. This could include testing its anticancer, antimicrobial, and antioxidant potential, as well as exploring its interactions with various biological targets .
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole rings, like our compound, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the imidazole and thiazole rings, as well as the piperidine ring, could contribute to these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the piperidine ring could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate the symptoms of the disease .
Action Environment
Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its target .
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHZIYASAIXNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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